molecular formula C20H23ClN2O2 B2413958 2-(4-chlorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide CAS No. 946362-46-5

2-(4-chlorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

Cat. No. B2413958
CAS RN: 946362-46-5
M. Wt: 358.87
InChI Key: QHPCFKGPRNZUDY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H23ClN2O2 and its molecular weight is 358.87. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, closely related to the chemical structure , demonstrated significant antiviral and antiapoptotic effects in vitro, specifically targeting Japanese encephalitis. This compound significantly reduced viral load and increased survival rates in infected mice, suggesting its potential as a therapeutic agent against viral encephalitis (Ghosh et al., 2008).

Antimicrobial Activity

Newly synthesized compounds with a structure similar to the specified chemical showed promising antibacterial and antifungal activities against various pathogens. These activities highlight the compound's potential in developing new antimicrobial agents to combat resistant strains (Desai, Shihora, & Moradia, 2007).

Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides, structurally akin to the specified compound, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Among these, one compound showed potent analgesic and anti-inflammatory effects, suggesting potential for development into new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).

Antimicrobial and Anticancer Potentials

Compounds derived from modifications of the specified chemical structure have shown significant antimicrobial activity, suggesting their use as potential antimicrobial agents. Furthermore, some derivatives exhibited anticancer activity, indicating their potential in anticancer drug development (Mehta et al., 2019).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-23-12-2-3-16-13-15(4-9-19(16)23)10-11-22-20(24)14-25-18-7-5-17(21)6-8-18/h4-9,13H,2-3,10-12,14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPCFKGPRNZUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

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